molecular formula C10H8N4O4 B1439077 methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1087792-34-4

methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B1439077
M. Wt: 248.19 g/mol
InChI Key: OWUNDGNAJNWDCN-UHFFFAOYSA-N
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Description

Methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C10H8N4O4 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

1,2,4-Triazole and pyrazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds act as potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, indicating their potential as novel anti-S. aureus agents. This suggests that related chemical entities, such as the one , could be explored for their antibacterial properties (Li & Zhang, 2021).

Optical Sensors

Pyrimidine derivatives, which are structurally related to the compound of interest, have been employed as optical sensors due to their ability to form coordination and hydrogen bonds. This property makes them suitable for the detection of various metal ions, indicating the potential application of methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in sensor technology (Jindal & Kaur, 2021).

Catalysis and Synthesis

The pyranopyrimidine scaffold, including its isomers and derivatives, plays a critical role in medicinal chemistry due to its bioavailability and broad synthetic applications. These compounds are used in the synthesis of various pharmaceuticals, highlighting the relevance of exploring methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate for similar applications (Parmar, Vala, & Patel, 2023).

Drug Discovery

Compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been identified as privileged structures in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. This underscores the potential of related compounds for developing new therapeutic agents (Cherukupalli et al., 2017).

properties

IUPAC Name

methyl 13-oxo-12-oxa-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-17-9(16)7-12-10-11-4-5-2-3-18-8(15)6(5)14(10)13-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUNDGNAJNWDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C3=C(CCOC3=O)C=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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